Boc-D-His(Boc)-OH.benzene
Description
Contextualization of Protected Amino Acids in Modern Organic Chemistry Research
In modern organic chemistry, the synthesis of complex molecules such as peptides and proteins requires a strategic approach to manage the reactivity of various functional groups. chemistry.coach Protected amino acids are fundamental to this strategy. organic-chemistry.org By temporarily blocking reactive sites, such as the amino and side-chain groups of amino acids, chemists can direct reactions to occur at specific locations, preventing unwanted side reactions and ensuring the formation of the desired product. chemistry.coachorganic-chemistry.org This control is paramount in multi-step syntheses where the complexity of the target molecule increases with each step. e-bookshelf.de The use of protecting groups enables the construction of intricate molecular architectures with high precision and yield. organic-chemistry.org
Significance of Histidine Derivatives in Peptide and Peptidomimetic Synthesis
Histidine, with its unique imidazole (B134444) side chain, plays a crucial role in the structure and function of many biologically active peptides and proteins. ontosight.ai Consequently, histidine derivatives are of significant interest in the synthesis of these molecules. ontosight.aispringernature.com The imidazole ring can act as a general acid-base catalyst and a metal-ion ligand, and its modification or incorporation into synthetic peptides can modulate their biological activity. However, the imidazole moiety also presents challenges in peptide synthesis, as it can react with activated carboxyl groups, leading to side reactions. peptide.com Protecting the imidazole ring is therefore often necessary to ensure the desired peptide bond formation. peptide.comgoogle.com The choice of protecting group for the histidine side chain is critical as it can influence the efficiency and outcome of the synthesis. peptide.com
Overview of the Boc Protecting Group Strategy for Amino Acids
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. chemistrysteps.comamericanpeptidesociety.orgmasterorganicchemistry.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). organic-chemistry.orgwikipedia.org This converts the nucleophilic and basic amine into a non-reactive carbamate (B1207046), preventing it from participating in unwanted reactions. chemistrysteps.com
A key advantage of the Boc strategy is the stability of the Boc group under a wide range of conditions, including basic and nucleophilic environments. organic-chemistry.org This allows for the use of other protecting groups that are labile under different conditions, a concept known as an orthogonal protection strategy. organic-chemistry.orgorganic-chemistry.org The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), which regenerates the free amine. chemistrysteps.comamericanpeptidesociety.org This deprotection step proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide. chemistrysteps.comacsgcipr.org
Stereochemical Considerations: The Role and Research Importance of D-Amino Acid Enantiomers
While L-amino acids are the proteinogenic building blocks found in most natural proteins, their stereoisomers, the D-amino acids, are also found in nature and have significant biological roles. biopharmaspec.comwikipedia.org D-amino acids are components of bacterial cell walls, and some, like D-serine, act as neurotransmitters in the brain. wikipedia.orgnih.govtandfonline.com In the context of synthetic chemistry, the incorporation of D-amino acids into peptides is a powerful strategy to enhance their therapeutic properties. biopharmaspec.com Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. biopharmaspec.comtandfonline.com This can lead to a longer in vivo half-life and improved bioavailability of peptide-based drugs. The unique stereochemistry of D-amino acids can also influence the peptide's conformation, leading to altered binding affinities and specificities for their biological targets. Consequently, the synthesis and study of D-amino acid derivatives are of great importance in medicinal chemistry and drug discovery. nih.govuq.edu.au
Chemical and Physical Properties of Boc-D-His(Boc)-OH·benzene (B151609)
| Property | Value |
| Chemical Formula | C₁₆H₂₅N₃O₆·C₆H₆ |
| Molecular Weight | 433.5 g/mol (355.39 g/mol for the free compound) americanelements.comcymitquimica.com |
| Appearance | White solid americanelements.comcymitquimica.com |
| Purity | ≥95% cymitquimica.com |
| Synonyms | Boc-D-His(Boc)-OH·benzene, N-alpha,Nim-Bis-Boc-D-histidine benzene americanelements.com |
| CAS Number | 388086-36-0 chemsrc.com |
| MDL Number | MFCD00236851 americanelements.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUHNRWCBRLZLL-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc D His Boc Oh.benzene
Strategies for Regioselective Bis-Protection of D-Histidine
The synthesis of Boc-D-His(Boc)-OH hinges on the regioselective introduction of the tert-butoxycarbonyl (Boc) protecting group onto both the α-amino group (Nα) and the imidazole (B134444) ring nitrogen (Nim). The differential reactivity of these two nitrogen atoms allows for a controlled, stepwise protection strategy.
Nα-Protection via tert-Butoxycarbonyl Group Incorporation
The initial step in the synthesis involves the protection of the more nucleophilic α-amino group of D-histidine. This is typically achieved through the reaction of D-histidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in an aqueous medium under basic conditions. The choice of base and solvent system is crucial for achieving high yields and minimizing side products. A common procedure involves dissolving D-histidine in an aqueous solution of a mild base, such as sodium bicarbonate or triethylamine, followed by the addition of Boc₂O, often dissolved in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF) to facilitate miscibility. bldpharm.com The reaction proceeds via nucleophilic attack of the α-amino group on one of the carbonyl carbons of the Boc anhydride.
The reaction conditions are generally mild to prevent racemization of the chiral center. The pH of the reaction mixture is a critical parameter and is typically maintained in the range of 8-10 to ensure the amino group is sufficiently deprotonated to act as a nucleophile while minimizing the reactivity of the imidazole nitrogen.
Nim-Protection of the Imidazole Nitrogen with a Second tert-Butoxycarbonyl Group
Following the successful protection of the α-amino group, the next step is the introduction of a second Boc group onto one of the nitrogen atoms of the imidazole ring. The imidazole ring of histidine presents a unique challenge due to the presence of two nitrogen atoms, the π-nitrogen (Nπ) and the τ-nitrogen (Nτ). The position of the second Boc group can influence the steric hindrance and electronic properties of the imidazole side chain.
The Nim-protection is also carried out using di-tert-butyl dicarbonate, often in the presence of a base. The reaction to form the di-Boc derivative can be performed in a one-pot synthesis from D-histidine or as a separate step starting from isolated Nα-Boc-D-histidine. To drive the reaction to completion and ensure the protection of the less reactive imidazole nitrogen, an excess of Boc₂O and a stronger base or a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be employed. biosynth.com The use of DMAP has been shown to be essential in some cases for the efficient conversion of nitroalkanes to nitrile oxides using Boc₂O, highlighting its catalytic power in facilitating reactions with this reagent. biosynth.com
The regioselectivity of the second Boc group addition to the imidazole ring is an important consideration. However, for the purposes of preventing side reactions in peptide synthesis, protection of either imidazole nitrogen is generally effective. The resulting Nα,Nim-di-Boc-D-histidine is a key intermediate that is then purified, often through crystallization.
Reaction Conditions and Optimization in Solution-Phase Synthesis of Protected D-Histidine Derivatives
The solution-phase synthesis of Boc-D-His(Boc)-OH requires careful optimization of reaction conditions to maximize yield and purity. Key parameters include the stoichiometry of reactants, choice of solvent and base, reaction temperature, and reaction time.
A typical synthesis involves the reaction of D-histidine with at least two equivalents of di-tert-butyl dicarbonate. The use of a biphasic solvent system, such as dioxane-water or THF-water, is common to dissolve both the amino acid and the Boc anhydride. bldpharm.com The reaction is typically carried out at room temperature to minimize potential side reactions and racemization.
The table below summarizes typical reaction conditions for the solution-phase synthesis of di-Boc-histidine derivatives, though specific details for the D-isomer as a benzene (B151609) solvate are proprietary and found in patent literature.
| Parameter | Condition | Rationale |
| Starting Material | D-Histidine | The enantiomeric precursor for the final product. |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Provides the tert-butoxycarbonyl protecting group. biosynth.com |
| Stoichiometry | > 2 equivalents of Boc₂O per equivalent of D-histidine | Ensures complete protection of both the α-amino and imidazole nitrogen. |
| Solvent | Biphasic mixture (e.g., Dioxane/Water, THF/Water) | Facilitates the dissolution of both the polar amino acid and the nonpolar Boc anhydride. bldpharm.com |
| Base | Mild inorganic base (e.g., NaHCO₃, K₂CO₃) or organic base (e.g., Triethylamine) | Maintains a basic pH to deprotonate the amino groups for nucleophilic attack. |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) (optional) | Can be used to accelerate the reaction, particularly for the less reactive imidazole nitrogen. biosynth.com |
| Temperature | Room Temperature (typically 20-25°C) | Minimizes the risk of racemization and side reactions. |
| Reaction Time | Several hours to overnight | Allows for the completion of the bis-protection reaction. |
This table presents generalized conditions based on standard procedures for Boc protection of amino acids.
Upon completion of the reaction, the workup typically involves acidification of the reaction mixture to protonate the carboxylic acid, followed by extraction of the product into an organic solvent. The crude product is then purified, with crystallization being a highly effective method.
Solid-Phase Approaches for the Synthesis of N,N'-Di-Boc-D-Histidine
While Boc-D-His(Boc)-OH is synthesized in solution, its primary application is as a building block in solid-phase peptide synthesis (SPPS). In SPPS, the di-Boc protected histidine derivative is coupled to a growing peptide chain that is anchored to a solid support (resin). amazonaws.com
The use of Boc-D-His(Boc)-OH in SPPS offers several advantages. The Boc group on the imidazole nitrogen effectively prevents side reactions such as acylation and significantly reduces the risk of racemization during the coupling step. nih.gov Histidine is particularly prone to racemization during activation, a side reaction catalyzed by the lone pair of electrons on the unprotected imidazole ring. nih.gov The electron-withdrawing nature of the Boc group on the imidazole mitigates this issue.
In the context of Fmoc-based SPPS, a derivative like Fmoc-D-His(Boc)-OH would be used. The Fmoc group on the α-amino position is labile to basic conditions (e.g., piperidine) for sequential peptide bond formation, while the Boc group on the imidazole remains stable and is removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid). bachem.com
The coupling efficiency of Boc-protected histidine derivatives in SPPS is a critical factor. Studies have shown that while histidine can be a challenging amino acid to couple, the use of appropriate protecting groups and coupling reagents can lead to high coupling efficiencies. bachem.com The choice of coupling reagents, such as HBTU, HATU, or DIC/Oxyma, and the reaction conditions (temperature, time) are optimized to ensure complete and efficient peptide bond formation. nih.govadvancedchemtech.com
The following table outlines the key aspects of using a di-Boc protected D-histidine building block in a solid-phase peptide synthesis workflow.
| SPPS Step | Description | Key Considerations |
| Resin Selection | The solid support to which the peptide is anchored. | Choice depends on the desired C-terminal functionality (e.g., acid or amide) and the cleavage strategy. Merrifield or PAM resins are common for Boc-SPPS. amazonaws.com |
| Deprotection | Removal of the temporary Nα-protecting group (e.g., Fmoc). | Typically performed with a solution of piperidine (B6355638) in DMF for Fmoc-SPPS. |
| Coupling | Activation of the carboxylic acid of Fmoc-D-His(Boc)-OH and reaction with the free amine of the resin-bound peptide. | Use of efficient coupling reagents (e.g., HCTU, HATU, DIC/Oxyma) is crucial to achieve high yields and minimize racemization. nih.govadvancedchemtech.com |
| Washing | Removal of excess reagents and byproducts. | Essential for ensuring the purity of the growing peptide chain. |
| Final Cleavage | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. | For a Boc-protected imidazole, a strong acid such as trifluoroacetic acid (TFA) is used, often with scavengers to prevent side reactions. |
This table provides a general overview of the steps involved in utilizing a di-Boc protected D-histidine in SPPS.
Formation and Crystallization of Benzene Solvates in Protected Amino Acid Synthesis
The isolation of Boc-D-His(Boc)-OH as a benzene solvate is a deliberate and advantageous step in its purification and handling. Solvate formation, where a solvent becomes incorporated into the crystal lattice of a compound, can significantly influence the physicochemical properties of the substance.
Investigating Solvate Inclusion and its Influence on Product Isolation and Purity
The formation of a stable, crystalline solvate with benzene offers several benefits for the isolation and purity of Boc-D-His(Boc)-OH.
Enhanced Crystallinity: The inclusion of benzene in the crystal lattice can promote the formation of well-defined, stable crystals. This is particularly beneficial for compounds that may otherwise be difficult to crystallize or exist as oils or amorphous solids. A crystalline solid is generally easier to handle, weigh, and store than an amorphous powder or a viscous oil.
Improved Purity: Crystallization is an inherently powerful purification technique. The highly ordered structure of a crystal lattice tends to exclude impurities. The formation of the benzene solvate provides an effective means to purify Boc-D-His(Boc)-OH from unreacted starting materials, monosubstituted intermediates, and other byproducts of the synthesis. The specific and stoichiometric inclusion of benzene indicates a well-defined crystalline structure, which is indicative of high purity.
Stability: The crystalline nature of the benzene solvate contributes to its stability, both chemically and physically. This can lead to a longer shelf life and greater resistance to degradation compared to the non-solvated, potentially amorphous form.
The crystallization process to obtain the benzene solvate would typically involve dissolving the crude Boc-D-His(Boc)-OH in a suitable solvent system that includes benzene. Slow cooling or the gradual evaporation of a more volatile co-solvent can then induce the crystallization of the solvate. The choice of solvents and the crystallization conditions are critical to obtaining high-quality crystals.
While detailed, publicly available research on the specific influence of the benzene solvate on the purity of Boc-D-His(Boc)-OH is limited, the commercial availability of this specific solvate underscores its practical importance in providing a high-purity, stable, and easy-to-handle form of this crucial peptide synthesis building block. amazonaws.comsinfoochem.com The well-defined stoichiometry of the solvate also allows for accurate molar calculations, which is essential for its use in quantitative applications like peptide synthesis.
Methodologies for Solvate Characterization in Research Settings
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in identifying and quantifying the presence of a solvent in a crystalline solid.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a solvate, the DSC thermogram will typically show an endothermic event corresponding to the desolvation process, where the solvent is released from the crystal lattice. The temperature and enthalpy of this event provide information about the thermal stability of the solvate and the energy required to remove the solvent.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When Boc-D-His(Boc)-OH.benzene is heated, a distinct weight loss will be observed at the desolvation temperature. The percentage of weight loss can be used to determine the stoichiometry of the solvate, confirming the ratio of the host molecule to the solvent.
Spectroscopic Techniques: Spectroscopic methods provide insights into the molecular interactions between the host compound and the solvent molecules within the crystal lattice.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can detect changes in the vibrational frequencies of functional groups upon solvate formation. The presence of benzene in the crystal lattice of Boc-D-His(Boc)-OH can lead to subtle shifts in the characteristic absorption bands of the histidine derivative, particularly those associated with the imidazole ring and the carboxyl group, due to intermolecular interactions with the benzene molecules.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful non-destructive technique for characterizing the solid state of pharmaceutical compounds. For this compound, 13C ssNMR can provide distinct signals for the carbon atoms of both the protected histidine and the entrapped benzene molecules. The chemical shifts and peak multiplicities can offer detailed information about the local chemical environment and the packing of the molecules in the crystal lattice.
X-ray Diffraction: Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.
The following table summarizes the key analytical techniques and the type of information they provide for the characterization of this compound:
| Analytical Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Desolvation temperature, enthalpy of desolvation, thermal stability. |
| Thermogravimetric Analysis (TGA) | Stoichiometry of the solvate (host-solvent ratio) based on weight loss. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in vibrational frequencies indicating host-solvent interactions. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | Information on the local chemical environment and molecular packing. |
| Single-Crystal X-ray Diffraction (SCXRD) | Definitive three-dimensional crystal structure, including intermolecular interactions. |
Advanced Protecting Group Chemistry Within the Context of Boc D His Boc Oh
Orthogonal Protecting Group Strategies in Histidine-Containing Peptides
In the realm of peptide synthesis, orthogonality is a fundamental concept that allows for the selective removal of one type of protecting group in the presence of others. researchgate.netiris-biotech.de This is achieved by employing protecting groups that are labile to different, non-interfering chemical conditions. researchgate.net The development of orthogonal protecting group strategies is crucial for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures. peptide.com
For histidine-containing peptides, an orthogonal strategy typically involves a temporary protecting group for the Nα-terminus, which is cleaved at each step of peptide elongation, and more permanent protecting groups for the side chains, which are removed at the end of the synthesis. researchgate.netbiosynth.com In the context of Boc chemistry, the Nα-Boc group serves as the temporary protection, which is removed by moderately strong acids like trifluoroacetic acid (TFA). google.comnih.gov The side-chain protecting groups, including the Nim-Boc group, are designed to be stable to the conditions used for Nα-Boc removal but can be cleaved under different, specific conditions.
However, a quasi-orthogonal system can also be employed, where different protecting groups are removed by the same type of reagent but at different rates or concentrations. biosynth.com The combination of Nα-Boc and Nim-Boc in Boc-D-His(Boc)-OH is generally considered non-orthogonal, as both are acid-labile and are typically removed simultaneously during the final acidolytic cleavage step. peptide.com This makes Boc-D-His(Boc)-OH particularly useful for introducing a histidine residue near the N-terminus of a peptide or for the synthesis of shorter peptides where differential protection of the imidazole (B134444) is not required. peptide.com For more complex syntheses requiring selective modification of the histidine side chain on the solid support, a truly orthogonal Nim-protecting group would be necessary.
Chemoselective Deprotection Research of the Nα-Boc and Nim-Boc Groups
The similar acid lability of the Nα-Boc and Nim-Boc groups in Boc-D-His(Boc)-OH makes their chemoselective deprotection a significant challenge. Chemoselectivity in this context would involve the removal of one Boc group while leaving the other intact. Such a strategy would be highly valuable for the synthesis of complex peptides requiring site-specific modifications.
In the context of complex molecular architectures, such as lipidated peptides, the selective removal of acid-labile protecting groups under mild conditions is crucial to avoid degradation of the target molecule. nih.gov Research has focused on fine-tuning the acidic conditions to achieve differential cleavage. For instance, the use of TMS triflate in the presence of a base like lutidine has been reported for the cleavage of Boc groups under milder conditions than neat TFA. nih.gov
While achieving perfect chemoselectivity between the Nα-Boc and Nim-Boc groups is difficult due to their similar reactivity, subtle differences in their electronic and steric environments could potentially be exploited. The Nα-Boc group is part of a carbamate (B1207046) linkage to the amino acid backbone, while the Nim-Boc group is attached to the imidazole ring. This difference might allow for a narrow window of reaction conditions where one is cleaved preferentially over the other, although this remains a challenging area of research.
While the Boc group is generally considered stable to nucleophiles, recent research has explored alternative deprotection methods. A novel method for the selective N-Boc deprotection of imidazoles using sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) has been reported. researchgate.netuoa.gr This method offers a mild and selective alternative to standard acidic deprotection.
The proposed mechanism involves the coordination of the sodium ion to the lone pairs of the oxygen and nitrogen atoms of the Boc-protected imidazole, forming a favored ring structure. researchgate.net The hydride from the borohydride then attacks the carbonyl of the tert-butoxycarbonyl group, leading to the cleavage of the N-Boc bond. researchgate.net This reaction was found to be selective for N-Boc protected imidazoles, benzimidazoles, and pyrazoles, while other N-Boc protected heterocycles like pyrrole (B145914) and indole (B1671886) remained intact. researchgate.net This nucleophile-induced deprotection strategy could potentially be developed further to achieve chemoselective removal of the Nim-Boc group in the presence of an Nα-Boc group, representing a significant advancement in peptide synthesis methodology.
Applications of Boc D His Boc Oh.benzene in Peptide and Biomolecule Construction
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble resin support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method within SPPS, and Boc-D-His(Boc)-OH.benzene (B151609) is specifically designed for this approach. peptide.comnih.gov
The incorporation of any amino acid into a growing peptide chain is a critical step, and its efficiency can be influenced by several factors, including the specific amino acid being coupled. Histidine, in particular, is recognized as one of the more challenging amino acids to couple efficiently during SPPS. nih.gov The primary side reaction of concern during the activation and coupling of histidine derivatives is racemization (or epimerization for chiral molecules), where the stereochemistry at the alpha-carbon is inverted.
The imidazole (B134444) ring of histidine is implicated in this side reaction. The lone pair of electrons on the Nπ nitrogen of the imidazole can abstract the proton from the alpha-carbon when the carboxyl group is activated for coupling. amazonaws.com This process leads to the formation of an achiral intermediate, which can then be re-protonated to form either the desired D-isomer or the undesired L-isomer, thus compromising the enantiomeric purity of the final peptide. amazonaws.com
The use of Boc-D-His(Boc)-OH helps to mitigate this issue. The Boc group on the imidazole side-chain (Nim-Boc) offers steric hindrance and electronic effects that suppress racemization. amazonaws.com However, it is important to note that in the Boc/Bzl SPPS strategy, the Nim-Boc group is labile to the trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group in each cycle. peptide.com This makes Boc-D-His(Boc)-OH most suitable for the synthesis of shorter peptides or for introducing a D-histidine residue near the N-terminus of the peptide, where it will be exposed to fewer deprotection cycles. peptide.com
| Side-Chain Protecting Group (Boc-His Derivatives) | Efficacy in Racemization Suppression | Key Considerations |
| Boc | Moderate | Labile to standard Nα-Boc deprotection conditions (TFA). Best for N-terminal positions or short peptides. peptide.com |
| Tosyl (Tos) | Variable; can be cleaved by HOBt, which is often used to suppress racemization. peptide.com | Not ideal for coupling methods that include HOBt. peptide.com |
| Benzyloxymethyl (Bom) | Very effective | More expensive and difficult to synthesize compared to other derivatives. peptide.com |
| Trityl (Trt) | Offers some suppression through steric bulk. | Commonly used in Fmoc chemistry; less common in Boc strategies for histidine. amazonaws.com |
This table provides a comparative overview of common side-chain protecting groups for histidine in peptide synthesis and their effectiveness in preventing racemization.
When a dipeptide is assembled on the resin, and the N-terminal protecting group is removed, the free amine can intramolecularly attack the ester linkage anchoring the peptide to the resin. This results in the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide known as a diketopiperazine (DKP). peptide.comiris-biotech.de This side reaction is a significant cause of yield loss, particularly when certain amino acids, like proline or glycine, are in the first two positions of the peptide sequence. nih.gov
The formation of DKP is a concern when D-histidine is the N-terminal or penultimate residue of the resin-bound peptide. Several strategies can be employed to minimize this side reaction:
Choice of Resin: Utilizing resins with sterically hindered linkers, such as 2-chlorotrityl chloride resin, can physically obstruct the intramolecular cyclization required for DKP formation. peptide.com
In Situ Neutralization: In Boc-SPPS, after the TFA-mediated deprotection of the Nα-Boc group, the resulting ammonium salt is typically neutralized with a tertiary amine base before the next coupling step. Performing this neutralization in situ at the time of coupling, rather than as a separate step, can reduce the time the free amine is available to initiate DKP formation. peptide.compeptide.com
Coupling Reagents: The choice of coupling reagent can also influence the rate of DKP formation. For instance, using reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in conjunction with N,N-diisopropylethylamine (DIPEA) has been shown to inhibit DKP formation. nih.gov
Dipeptide Coupling: Instead of a stepwise addition of single amino acids, a pre-formed dipeptide can be coupled to the resin. This approach bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs. iris-biotech.de
Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for large-scale production or for peptides that are difficult to synthesize on a solid support. libretexts.orgchempep.com In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are purified after each step. Boc-D-His(Boc)-OH.benzene is well-suited for this methodology. The Boc protecting groups on both the α-amino and imidazole nitrogen prevent unwanted side reactions during the coupling of the amino acid in solution. libretexts.org
Furthermore, this compound is instrumental in fragment condensation strategies. This hybrid approach involves synthesizing smaller, protected peptide fragments, often via SPPS, which are then cleaved from the resin while keeping their side-chain protecting groups intact. These fragments are subsequently coupled together in solution to form the final, larger peptide. chempep.com The use of a D-histidine derivative like Boc-D-His(Boc)-OH within these fragments can be a strategic choice to enhance the stability of the final product. The Nim-Boc group provides the necessary side-chain protection during the solution-phase coupling of the fragments.
Research into Peptide-Based Drug Discovery and Development using D-Amino Acid Scaffolds
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. Incorporating non-natural amino acids, such as D-amino acids, is a widely adopted strategy to overcome this limitation. Peptides constructed with D-amino acids are often resistant to proteolysis, leading to a significantly longer half-life in vivo.
The incorporation of D-histidine, using building blocks like Boc-D-His(Boc)-OH, can offer several advantages in drug design:
Enhanced Stability: The primary benefit is increased resistance to enzymatic degradation, improving the pharmacokinetic profile of the peptide drug.
Structural Constraints: D-amino acids can induce specific secondary structures, such as β-turns, which may be crucial for binding to a biological target.
Bioavailability: The unique properties of histidine-rich peptides, including their ability to facilitate endosomal escape, can be leveraged to improve the cellular uptake and bioavailability of peptide drugs. nih.govmdpi.com
The imidazole side chain of histidine is also functionally important, playing roles in catalysis, metal ion coordination, and proton transport. By incorporating D-histidine, these functional properties can be retained within a proteolytically stable peptide scaffold. This makes D-histidine-containing peptides attractive candidates for developing novel therapeutics, including antimicrobial agents and enzyme inhibitors. medchemexpress.comnih.gov
Bioconjugation Studies and Derivatization of Peptides Containing D-Histidine Residues
Once a peptide containing a D-histidine residue has been synthesized, its unique imidazole side chain serves as a versatile handle for further modification through bioconjugation. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. The histidine side chain, while less commonly targeted than lysine or cysteine, offers unique opportunities for selective chemical modification. nih.gov
Several methods have been developed for the specific derivatization of histidine residues in peptides and proteins:
Visible-Light-Promoted Reactions: Novel methods utilizing visible light and a photocatalyst can achieve selective modification at the N-3 position of the imidazole ring under biocompatible conditions. rsc.orgrsc.org This allows for the attachment of various molecules, including probes and tags, to the peptide.
Michael Addition: The imidazole ring can participate in Michael addition reactions with electrophiles like acrolein. researchgate.net
Radiolabeling: The histidine side chain can be targeted for radioiodination, a process used to label peptides with radioactive iodine isotopes for imaging and diagnostic applications. The efficiency of this reaction is often pH-dependent. acs.org
Metal Coordination: The imidazole ring is an excellent ligand for various metal ions. This property can be exploited to create peptide-metal complexes or to attach metal-based imaging agents or catalysts.
The synthesis of peptides with D-histidine using Boc-D-His(Boc)-OH provides stable scaffolds that can then be subjected to these derivatization techniques. This allows for the creation of sophisticated biomolecules, such as targeted drug delivery systems, diagnostic imaging agents, and functionalized biomaterials, all benefiting from the enhanced stability conferred by the D-amino acid.
Reactivity and Stability Studies of Boc D His Boc Oh.benzene in Research Paradigms
Investigation of Boc Group Stability under Simulated Synthetic and Storage Conditions
The stability of the Boc protecting group is a cornerstone of its utility in multi-step synthesis. It is designed to be stable under a specific set of conditions while being readily removable under others. Research has established that the tert-butyl carbamate (B1207046) linkage is exceptionally stable towards most nucleophiles and basic conditions, which allows for the use of base-labile protecting groups like Fmoc in orthogonal protection schemes. organic-chemistry.org
However, the Boc group's primary vulnerability is its lability under acidic conditions. sci-hub.se The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which then decarboxylates to release the free amine. chemistrysteps.comjk-sci.com The rate of this cleavage is highly dependent on the strength of the acid used. While it is relatively stable to weak acids, it is efficiently removed by strong acids like trifluoroacetic acid (TFA). chemistrysteps.com
Long-term storage stability of Boc-amino acids is generally considered excellent, with the crystalline solids showing little decomposition over extended periods under standard conditions (cool, dry). The primary concerns during storage would be exposure to acidic vapors or high humidity, which could potentially initiate slow degradation.
| Condition | Reagents/Environment | Boc Group Stability | Rationale/Comments |
|---|---|---|---|
| Strongly Acidic | TFA, HCl in dioxane, HBr | Labile (Cleaved) | Facilitates formation of a stable tert-butyl cation, leading to rapid deprotection. chemistrysteps.com |
| Weakly Acidic | Aqueous acetic acid | Generally Stable | Cleavage is very slow or negligible, allowing for selective deprotection of more acid-sensitive groups. |
| Strongly Basic | NaOH, KOH, NaOᵗBu | Highly Stable | The Boc group is resistant to hydrolysis under basic conditions and attack by most nucleophiles. organic-chemistry.orgsci-hub.sereddit.com |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | This stability allows for the selective removal of other protecting groups like Carbobenzoxy (Cbz). chemistrysteps.comresearchgate.net |
| Nucleophiles | Hydrazine, Amines | Stable | Resistant to common nucleophiles used in peptide synthesis. |
| Storage | Cool, dry, inert atmosphere | Highly Stable | Boc-amino acids can be stored for long periods without decomposition. |
Influence of the Benzene (B151609) Solvate on Reactivity and Long-Term Stability
The presence of a benzene molecule within the crystal lattice of Boc-D-His(Boc)-OH is a result of its use during purification or crystallization. sigmaaldrich.com While often viewed as an impurity, a solvate can have a tangible impact on the physicochemical properties of the compound. The benzene molecule, being nonpolar and aromatic, can influence the crystal packing and the microenvironment of the di-Boc-histidine molecule. osf.io
The primary influence of the benzene solvate is on the solid-state properties of the compound. The incorporation of benzene into the crystal lattice can lead to a more thermodynamically stable crystal form compared to the unsolvated material. This enhanced stability arises from favorable intermolecular interactions, such as van der Waals forces and potential π-π stacking between the benzene ring and the imidazole (B134444) ring of histidine. osf.iolibretexts.org This stable, well-defined crystal structure can improve the compound's shelf-life by reducing its susceptibility to degradation from atmospheric factors.
Furthermore, the nonpolar nature of the benzene solvate can create a more hydrophobic (less water-attractive) crystal surface. This may decrease the compound's hygroscopicity, reducing the likelihood of moisture-induced hydrolysis or degradation during long-term storage. However, the benzene solvate is also volatile. Storage under vacuum or at elevated temperatures could lead to the loss of benzene from the crystal lattice, potentially altering the solid-state form and its associated stability and handling characteristics.
| Property | Boc-D-His(Boc)-OH.benzene (Solvated) | Boc-D-His(Boc)-OH (Unsolvated) |
|---|---|---|
| Crystal Stability | Potentially higher due to favorable crystal packing and intermolecular forces. libretexts.org | Dependent on its specific polymorphic form, may be less stable. |
| Hygroscopicity | Potentially lower due to the hydrophobic nature of benzene. | Potentially higher, more susceptible to moisture absorption. |
| Handling | May have better-defined crystalline properties. | May be amorphous or have different crystal habits. |
| Consistency | Provides a consistent molecular weight and composition as long as the solvate is intact. | Properties may vary if it exists in multiple polymorphic forms. |
By-product Formation During Protection and Deprotection of Di-Boc-D-Histidine
The chemical processes of attaching (protection) and removing (deprotection) the Boc groups are not always perfectly efficient and can lead to the formation of various by-products.
During Protection: The standard method for introducing a Boc group involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. jk-sci.com While generally a clean reaction, side reactions can occur. For a di-functional amino acid like histidine, controlling the stoichiometry and reaction conditions is critical to achieve the desired di-protected product without forming mono-protected species (Boc-D-His-OH or H-D-His(Boc)-OH). Other potential by-products can arise from the reactivity of (Boc)₂O itself, including the formation of ureas or isocyanates, particularly if reaction conditions are not optimized. organic-chemistry.orgresearchgate.net
During Deprotection: By-product formation is a more significant concern during the acidic deprotection step. The key intermediate in Boc cleavage is the tert-butyl cation (t-Bu⁺). acsgcipr.org This electrophilic species can react with any available nucleophile in the reaction mixture, leading to unwanted side reactions. acsgcipr.org In the context of histidine-containing peptides, the electron-rich imidazole side chain and other sensitive residues like tryptophan or tyrosine are particularly susceptible to alkylation by the tert-butyl cation.
| Process | By-product | Formation Mechanism | Prevention Strategy |
|---|---|---|---|
| Protection | Mono-Boc-D-Histidine | Incomplete reaction due to insufficient (Boc)₂O or reaction time. | Use of excess (Boc)₂O and optimized reaction conditions. |
| Urea derivatives | Side reaction of isocyanate intermediate formed from (Boc)₂O. organic-chemistry.orgresearchgate.net | Control of temperature and choice of solvent/base. researchgate.net | |
| Deprotection | tert-Butylated Histidine | Alkylation of the imidazole ring by the tert-butyl cation. acsgcipr.org | Addition of effective scavengers (e.g., triethylsilane, water) to the acid cleavage mixture. organic-chemistry.orgacsgcipr.org |
| Hydrolysis Products | Cleavage of other acid-sensitive groups if present, facilitated by water. researchgate.net | Use of anhydrous acidic conditions and azeotropic removal of water prior to reaction. researchgate.net |
Analytical Methodologies for Characterization and Reaction Monitoring in Research
Spectroscopic Techniques for Structural Elucidation of Protected D-Histidine Derivatives
Spectroscopic methods are fundamental for the initial structural confirmation of Boc-D-His(Boc)-OH and related protected derivatives, ensuring the correct placement of the acid-labile Boc protecting groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure. ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For Boc-protected histidine, characteristic signals confirm the presence and integrity of the protecting groups and the amino acid backbone. chemicalbook.combris.ac.uk For instance, the protons of the two tert-butyl groups of the Boc protectors typically appear as prominent singlets in the upfield region of the spectrum (around 1.3-1.5 ppm). chemicalbook.com The protons on the imidazole (B134444) ring and the alpha-carbon provide distinct signals whose chemical shifts are indicative of the protected state. chemicalbook.combris.ac.uk
Infrared (IR) spectroscopy complements NMR by identifying characteristic functional groups. The presence of the Boc groups can be confirmed by the strong carbonyl (C=O) stretching vibrations, typically observed in the region of 1680-1720 cm⁻¹. The carboxylic acid O-H stretch and other characteristic vibrations of the amino acid structure are also identifiable. chemicalbook.com
| Proton Assignment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| Imidazole C2-H | ~8.8 |
| Imidazole C4-H | ~7.0 |
| α-CH | ~4.1 |
| β-CH₂ | ~2.9 |
| Boc group (9H, singlet) | ~1.4 |
Table 1. Representative ¹H NMR chemical shifts for Nα-Boc-L-histidine, illustrating the typical regions for key protons. The exact shifts for Boc-D-His(Boc)-OH may vary slightly. chemicalbook.com
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of the Boc-D-His(Boc)-OH reagent and for monitoring the efficiency of coupling reactions in peptide synthesis. amazonaws.comnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common method employed. nih.gov In this technique, the protected amino acid or peptide is separated based on its hydrophobicity. A nonpolar stationary phase, typically a C18 silica (B1680970) column, is used with a polar mobile phase, which usually consists of a gradient mixture of water and an organic solvent like acetonitrile. rsc.orgresearchgate.net An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution. rsc.orgresearchgate.net
By analyzing the chromatogram, the purity of Boc-D-His(Boc)-OH can be determined by measuring the area of the main peak relative to the total area of all peaks. During peptide synthesis, HPLC is used to monitor the disappearance of the starting materials and the appearance of the desired peptide product after a coupling step. ias.ac.in This allows for the optimization of reaction times and coupling reagents to ensure high yields and minimize the formation of deletion sequences or other impurities. amazonaws.com UPLC, a refinement of HPLC that uses smaller particle-sized columns, offers faster analysis times and higher resolution, which is particularly useful for analyzing complex peptide mixtures. amazonaws.com
| Parameter | Typical Condition 1 | Typical Condition 2 |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% to 95% B over 30 min | Fast gradient (e.g., 10% to 90% B over 10 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 220 nm |
Table 2. Example HPLC conditions for the analysis of protected amino acids and peptides. Specific conditions are optimized based on the properties of the analyte. nih.govrsc.org
Advanced Mass Spectrometry Applications in Peptide Synthesis Research Utilizing Boc-D-His(Boc)-OH
Mass spectrometry (MS) is a critical analytical technique for the definitive identification of molecules by measuring their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it becomes an exceptionally powerful tool for confirming the successful incorporation of Boc-D-His(Boc)-OH into a peptide and for characterizing the final product.
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large, non-volatile molecules like peptides without significant fragmentation. rsc.org Following a coupling reaction, LC-MS analysis can confirm the mass of the newly formed, protected peptide, verifying that the Boc-D-His(Boc)-OH unit has been added correctly. The high sensitivity of MS also allows for the detection of low-level impurities and by-products that might not be visible by UV detection in HPLC. nih.gov
A known challenge in the MS analysis of Boc-protected compounds is the lability of the Boc group, which can undergo facile fragmentation or rearrangement in the ion source of the mass spectrometer. researchgate.net This can sometimes complicate the interpretation of the mass spectrum. However, this characteristic can also be used advantageously. For example, tandem mass spectrometry (MS/MS) can be used to intentionally fragment the peptide ions. The resulting fragmentation pattern provides sequence information, confirming the position of the histidine residue within the peptide chain. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another technique used, particularly for analyzing complex peptide mixtures and confirming the molecular weight of the final, deprotected peptide. researchgate.net
| Compound/Peptide | Protecting Groups | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |
| Boc-D-His(Boc)-OH | 2x Boc | 355.17 | 356.18 |
| Protected Dipeptide (e.g., Boc-Ala-His(Boc)-OH) | 2x Boc | 426.22 | 427.23 |
| Protected Tripeptide (e.g., Boc-Gly-Ala-His(Boc)-OH) | 2x Boc | 483.24 | 484.25 |
Table 3. Theoretical mass data for Boc-protected histidine and representative peptides. The observed m/z in ESI-MS confirms the identity of the target molecule.
Emerging Research Directions and Sustainable Practices for Protected Amino Acid Chemistry
Development of Greener Synthetic Routes for N-Protected Amino Acids
Current research is focused on several key areas to develop more sustainable synthetic routes:
Solvent Replacement: A major emphasis is on replacing hazardous solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Studies have explored the use of greener polar aprotic solvents like propylene (B89431) carbonate, which has shown comparable or superior performance in both coupling and deprotection reactions. rsc.org The use of water as a solvent, mimicking natural biosynthetic processes, is also a significant area of investigation, though challenges related to the solubility of protected amino acids remain. advancedchemtech.comrsc.org
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. These methods can often lead to higher yields and cleaner reactions, thereby reducing the need for extensive purification steps that generate additional waste. advancedchemtech.com
Atom Economy and Waste Reduction: Methodologies that improve atom economy are central to greener synthesis. This includes the development of catalytic processes and one-pot syntheses that reduce the number of reaction steps and the amount of reagents used. greentech.fr For instance, the use of solid-phase synthesis techniques for the preparation of modified amino acids, using a resin as a temporary protecting group, allows for easier purification and the potential for resin reuse, enhancing cost-effectiveness and sustainability. nih.gov
Minimal-Protection Strategies: An emerging concept is "Minimal-Protection Solid-Phase Peptide Synthesis" (MP-SPPS), which aims to use amino acids with unprotected or minimally protected side chains. researchgate.netrsc.org This approach can significantly reduce the number of synthesis and deprotection steps, leading to a substantial decrease in waste and an increase in manufacturing productivity. researchgate.net While challenging for highly reactive side chains like that of histidine, the development of novel coupling reagents is making this strategy increasingly feasible. rsc.org
While specific greener routes for the industrial production of Boc-D-His(Boc)-OH.benzene (B151609) are not extensively detailed in publicly available research, the general principles of using safer solvents, reducing reaction steps, and improving atom economy are the guiding trends in the synthesis of all protected amino acids.
Innovations in Protecting Group Chemistry for Challenging Amino Acids like Histidine
Histidine presents a unique challenge in solid-phase peptide synthesis (SPPS) due to the reactivity of its imidazole (B134444) side chain. rsc.org A significant issue is the risk of epimerization (racemization) at the α-carbon during the activation step of peptide coupling, which can be exacerbated by prolonged reaction times or elevated temperatures. amazonaws.com The choice of the side-chain protecting group is therefore critical to maintaining the stereochemical integrity of the final peptide.
The use of a di-protected histidine, specifically with a Boc group on both the α-amino group (Nα) and the imidazole nitrogen (Nτ), represents a significant innovation. Traditionally, the trityl (Trt) group has been used for imidazole protection. However, research and practical applications have demonstrated the superiority of the Boc group in several key aspects:
Enhanced Stability: Boc-protected histidine derivatives exhibit greater stability in solution compared to their Trt-protected counterparts. In automated synthesis, where amino acid solutions may be stored in the synthesizer for extended periods, Fmoc-His(Trt)-OH solutions can discolor and degrade, leading to the formation of impurities. In contrast, Fmoc-His(Boc)-OH solutions remain stable and colorless, ensuring the quality and purity of the synthesized peptide. amazonaws.com
The table below summarizes comparative data on epimerization for different histidine protection strategies during the synthesis of a model peptide.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.80% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16.00% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
Data sourced from a study on the synthesis of Liraglutide, highlighting the reduction in epimerization with Boc protection, especially at higher temperatures. amazonaws.com
This innovation in protecting group strategy for histidine is crucial for the synthesis of complex, high-purity peptides for therapeutic and research applications. The ability to minimize racemization is a significant step forward in ensuring the biological activity and safety of the final product.
Advancements in Automated Synthesis Utilizing Di-Protected D-Histidine Building Blocks
The advent of automated solid-phase peptide synthesizers has revolutionized peptide chemistry, enabling the rapid and efficient production of long and complex peptide sequences. nih.govresearchgate.net The reliability and performance of these instruments are highly dependent on the quality and chemical properties of the building blocks used. Di-protected D-histidine derivatives, such as Boc-D-His(Boc)-OH, are particularly well-suited for automated synthesis for several reasons that align with the goals of high-throughput and high-purity peptide production.
The primary advantages of using Nα,Nτ-di-Boc-D-histidine in automated SPPS include:
Improved Reagent Stability: The superior stability of Boc-protected histidine in the solvents commonly used in automated synthesizers (like DMF and NMP) is a critical advantage. amazonaws.compeptide.com This stability ensures that the building block does not degrade over the course of a long synthesis or during storage in the instrument's reagent vessels, which is essential for high-throughput applications and for maintaining the purity of the final product. amazonaws.com
Compatibility with Modern Synthesis Protocols: Automated synthesizers, particularly those employing microwave energy for accelerated coupling steps, benefit from building blocks that are stable at higher temperatures. The demonstrated thermal stability of Boc-protected histidine makes it an ideal candidate for these advanced, high-speed synthesis protocols. amazonaws.com
The integration of robust building blocks like Boc-D-His(Boc)-OH into automated synthesis platforms represents a significant advancement. It allows for the reliable and efficient production of D-amino acid-containing peptides, which are of increasing interest in drug development due to their enhanced stability against enzymatic degradation. The combination of a well-designed protecting group strategy with the precision and speed of automated synthesizers is pushing the boundaries of what is possible in synthetic peptide chemistry.
Q & A
Q. What steps ensure rigorous data collection and analysis when studying Boc-D-His(Boc)-OH·benzene in complex reaction systems?
- Methodological Answer :
- Use triplicate experiments to account for variability.
- Apply statistical tools (e.g., ANOVA) to validate reproducibility.
- Cross-reference spectral data with databases (e.g., SciFinder) to confirm compound identity .
Data Presentation and Reproducibility Guidelines
Q. How should researchers document experimental procedures for Boc-D-His(Boc)-OH·benzene to ensure reproducibility?
- Methodological Answer : Provide step-by-step protocols in supplementary materials, including exact solvent volumes, stirring rates, and temperature ramps. Specify equipment models (e.g., HPLC column type) and raw data deposition platforms (e.g., Zenodo) .
Q. What are best practices for addressing conflicting spectral data (e.g., NMR shifts) in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
